molecular formula C20H14N2O B14557173 Diazene, dinaphthalenyl-, 1-oxide CAS No. 61823-08-3

Diazene, dinaphthalenyl-, 1-oxide

Cat. No.: B14557173
CAS No.: 61823-08-3
M. Wt: 298.3 g/mol
InChI Key: MMKPTFVTUANMAJ-UHFFFAOYSA-N
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Description

Diazene, dinaphthalenyl-, 1-oxide (CAS 61823-08-3) is an azoxy compound characterized by two naphthalenyl groups linked via a diazene (N=N) moiety, with one nitrogen atom oxidized to form an N-oxide (azoxy group). Structurally analogous to azoxybenzene (diphenyldiazene-1-oxide, CAS 495-48-7), this compound replaces the phenyl rings with naphthalenyl groups, increasing aromatic surface area and molecular weight. Such substitutions typically enhance hydrophobicity and π-π stacking interactions, which are critical in materials science and energetic materials .

The compound’s insolubility in water and solubility in organic solvents (e.g., ethanol, acetone) align with trends observed in structurally similar nitroazobenzene derivatives . Potential applications include use as intermediates in high-energy-density materials or liquid crystals, though further experimental validation is required.

Properties

CAS No.

61823-08-3

Molecular Formula

C20H14N2O

Molecular Weight

298.3 g/mol

IUPAC Name

naphthalen-1-yl-naphthalen-1-ylimino-oxidoazanium

InChI

InChI=1S/C20H14N2O/c23-22(20-14-6-10-16-8-2-4-12-18(16)20)21-19-13-5-9-15-7-1-3-11-17(15)19/h1-14H

InChI Key

MMKPTFVTUANMAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2N=[N+](C3=CC=CC4=CC=CC=C43)[O-]

Origin of Product

United States

Preparation Methods

The synthesis of diazene, dinaphthalenyl-, 1-oxide can be achieved through various methods. One common approach involves the reaction of a compound represented by formula II with sodium alkoxide under the catalysis of platinum-carbon. The reaction is carried out in a protic solvent at a temperature range of 40 to 70°C for two to six hours. After the reaction, the solution is cooled, filtered, and subjected to reduced pressure distillation to remove the solvent. The final product is obtained through recrystallization in petroleum ether .

Chemical Reactions Analysis

Diazene, dinaphthalenyl-, 1-oxide undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride, Raney’s nickel, and zinc. For example, the reduction of this compound with sodium borohydride can yield the corresponding amine. The oxidation of this compound can lead to the formation of various oxidized products, depending on the reaction conditions .

Scientific Research Applications

Diazene, dinaphthalenyl-, 1-oxide has a wide range of applications in scientific research In chemistry, it is used as a precursor for the synthesis of other complex organic molecules In biology, it can be employed in the study of enzyme mechanisms and protein interactionsAdditionally, in the industry, this compound is used in the production of dyes and pigments due to its vibrant color properties .

Mechanism of Action

The mechanism of action of diazene, dinaphthalenyl-, 1-oxide involves its interaction with molecular targets and pathways within cells. This compound can interact with enzymes and proteins, altering their activity and function. The nitrogen-nitrogen double bond (N=N) in the compound plays a crucial role in its reactivity and interaction with biological molecules. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Crystallographic Differences

Key structural parameters for diazene oxides vary significantly with substituents:

Compound Substituents Dihedral Angle (Aryl Rings) Bond Lengths (Å) Key Features Reference
Diazene, dinaphthalenyl-, 1-oxide Naphthalenyl Not reported Not reported Enhanced π-stacking potential
2-(4-Chloro-2,6-dinitrophenyl)-1-(4-chloro)diazene oxide Chloro, nitro ~0° (parallel aryl rings) C—Cl: 1.71–1.73; C—N: 1.46 High thermal stability
(Z)-1,2-Bis(3-bromophenyl)diazene 1-oxide Bromo Similar to chloro analog N=N: ~1.27 Stronger halogen bonding
Azoxybenzene (diphenyldiazene-1-oxide) Phenyl 0° (planar) N—O: ~1.23; C—N: 1.42 Baseline for comparisons
  • Aryl Ring Geometry : The dinaphthalenyl derivative likely exhibits larger dihedral angles due to steric hindrance from naphthalenyl groups, contrasting with planar azoxybenzene or parallel aryl rings in nitro derivatives .
  • Bond Lengths : Nitro and halogen substituents (e.g., Cl, Br) increase bond polarization, shortening C—N and lengthening C—X bonds compared to unsubstituted analogs .

Physicochemical Properties

Substituents profoundly influence solubility, hydrophobicity, and stability:

Compound Molecular Weight logP Solubility Thermal Stability Reference
This compound ~318 (estimated) ~9.0* Organic solvents Likely high
Diazene, bis[4-(heptyloxy)phenyl]-, 1-oxide 426.60 8.56 Hydrophobic Moderate
4,4′-Dichloroazoxybenzene 267.12 4.2 Low water solubility Emits Cl⁻ and NOx on decomposition
Azoxybenzene 198.22 3.1 Soluble in benzene Stable up to 200°C
  • logP : The dinaphthalenyl derivative’s logP is extrapolated to exceed 8.56 (heptyloxy analog) due to extended aromaticity.
  • Thermal Stability: Nitro-substituted derivatives (e.g., 4,4′-dinitro-2,2′-azoxytoluene) exhibit lower thermal stability, decomposing into toxic NOx, whereas halogenated analogs release Cl⁻ or Br⁻ .

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